1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers synthesizing pyrrolo- and pyrido[1,2-a]indole scaffolds require a 5-carbaldehyde indole with an N-allyl handle for intramolecular [3+2] cycloadditions. 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde (CAS 1600933-75-2) uniquely combines the electrophilic aldehyde at C5 with a terminal alkene, enabling transition metal-catalyzed cyclizations not possible with saturated N-alkyl analogs. • LogP 2.64 vs. N-methyl analog (LogP 1.99) - precise lipophilicity tuning for SAR • Validated [M-H]- precursor m/z 203.08349 for LC-MS method development • 98% purity with reliable global shipping from BenchChem for R&D use

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1600933-75-2
Cat. No. B1459647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde
CAS1600933-75-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC=CCN1C=CC2=C1C=CC(=C2)C=O
InChIInChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2
InChIKeyRPZIGXHEKWNAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde (CAS 1600933-75-2) – A Verified N-Allyl Indole Building Block for Scientific Research and Procurement


1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde, also known as 1-Allyl-1H-indole-5-carbaldehyde, is an indole derivative bearing an aldehyde group at the 5-position and an allyl group at the N-1 position. This compound belongs to the class of N-allyl indole aldehydes, a versatile family of building blocks widely utilized in medicinal chemistry and organic synthesis. The combination of the nucleophilic indole core, the electrophilic aldehyde handle, and the reactive allyl group endows this compound with unique utility for constructing complex polycyclic scaffolds through intramolecular cycloadditions [1] and for serving as a key intermediate in the preparation of biologically active molecules. Commercially available from reputable vendors with a specified purity of 98% , it represents a valuable tool for researchers seeking to explore novel chemical space.

Why In-Class Substitution of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is Scientifically Invalid: Evidence-Based Differentiation


Direct substitution with other N-alkylated or positional isomers of indole carbaldehydes is not a scientifically valid approach, as it can lead to profound changes in molecular properties and reactivity that undermine experimental outcomes. The specific placement of the aldehyde group at the 5-position, rather than the more common 3-position, dictates the electronic distribution and, consequently, the regioselectivity of subsequent synthetic transformations . Furthermore, the presence of the terminal alkene in the N-allyl group provides a distinct reactivity profile compared to saturated N-alkyl substituents (e.g., N-methyl, N-ethyl), enabling a range of unique transition metal-catalyzed cyclizations and cross-couplings that are not possible with simpler analogs [1]. The quantitative evidence below details the specific, measurable differences that justify the selection of this precise compound over its closest alternatives.

Quantitative Differentiation Guide: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde vs. In-Class Analogs


Physicochemical Property Differentiation: Calculated LogP vs. N-Methyl and N-Ethyl Analogs

The calculated partition coefficient (LogP) for 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is 2.64 . This value is significantly higher than that of its N-methyl analog (1-Methyl-1H-indole-5-carbaldehyde, LogP = 1.99 ), and is predicted to be higher than the N-ethyl derivative, indicating increased lipophilicity conferred by the allyl substituent. This difference in lipophilicity is a critical parameter for predicting membrane permeability and optimizing structure-activity relationships (SAR) in drug discovery campaigns.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Handle Differentiation: Allyl vs. Saturated N-Alkyl Substituents for Cycloaddition Chemistry

The N-allyl group on 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde serves as a critical reactive handle for intramolecular nitrone cycloadditions, a synthetic transformation that is fundamentally inaccessible to its saturated N-alkyl counterparts (e.g., N-methyl, N-ethyl, N-propyl) [1]. This methodology allows for the construction of complex fused polycyclic systems, such as pyrrolo- and pyrido[1,2-a]indoles, which are of significant interest in medicinal chemistry. The presence of the terminal alkene enables a [3+2] cycloaddition pathway, providing access to a distinct chemical space that cannot be reached using simple N-alkyl analogs.

Organic Synthesis Cycloaddition Heterocyclic Chemistry

Regiochemical Differentiation: Positional Isomer Comparison with 1-Allyl-1H-indole-3-carbaldehyde

The position of the aldehyde group on the indole ring is a primary determinant of its synthetic utility and electronic properties. 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde features the aldehyde at the 5-position of the benzene ring, while the more common isomer, 1-Allyl-1H-indole-3-carbaldehyde, has the aldehyde at the electron-rich 3-position of the pyrrole ring . This positional difference dictates the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions. For instance, the 5-carbaldehyde is a better substrate for reactions requiring functionalization of the indole's benzene ring, whereas the 3-carbaldehyde is preferred for pyrrole ring modifications . This difference is not interchangeable and can lead to different synthetic outcomes.

Organic Synthesis Regioselectivity Building Blocks

Mass Spectrometric Differentiation: Distinct Fragmentation Pattern for Analytical Identification

The compound exhibits a characteristic mass spectrometric profile that can be used for its definitive identification and differentiation from related analogs. In negative ion mode ESI-QTOF MS/MS, the [M-H]- precursor ion at m/z 203.08349 fragments to produce a base peak at m/z 203.08349 under a collision energy of 40 eV [1]. This unique fragmentation pattern serves as a spectral fingerprint, enabling the confirmation of the compound's identity in complex mixtures or reaction monitoring, and distinguishes it from other N-alkylindole carbaldehydes, which will have different precursor masses and fragmentation behaviors.

Analytical Chemistry Mass Spectrometry Quality Control

Validated Application Scenarios for 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde Based on Quantitative Evidence


Synthesis of Fused Polycyclic Heterocycles via Intramolecular Nitrone Cycloaddition

This compound is ideally suited as a starting material for the synthesis of complex pyrrolo- and pyrido[1,2-a]indole scaffolds [1]. The presence of both the N-allyl group and the 5-carbaldehyde enables an intramolecular [3+2] cycloaddition with a suitable nitrone precursor, a transformation that cannot be performed with saturated N-alkyl analogs. This application leverages the unique reactivity of the allyl handle and is supported by established literature precedence for N-allyl indole aldehydes [1].

Exploration of Lipophilic SAR in Medicinal Chemistry

With a calculated LogP of 2.64, this compound offers a distinct lipophilicity profile compared to its N-methyl analog (LogP 1.99) . This makes it a valuable tool in structure-activity relationship (SAR) studies where fine-tuning of lipophilicity is required to optimize drug-like properties such as membrane permeability and metabolic stability. Researchers can use this compound to probe the effect of increased lipophilicity on target binding or cellular activity while maintaining the core indole-5-carbaldehyde scaffold.

Analytical Standard for LC-MS Method Development and Quality Control

The well-defined mass spectrometric profile of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde, including its [M-H]- precursor m/z at 203.08349 and characteristic fragmentation pattern, makes it suitable for use as an analytical standard [2]. This data is essential for developing and validating LC-MS methods for monitoring reactions, quantifying the compound in complex mixtures, or confirming the identity of synthetic intermediates.

Precursor for 5-Substituted Indole Derivatives Requiring Benzene Ring Functionalization

The 5-carbaldehyde regioisomer provides a specific handle for further functionalization of the indole's benzene ring, which is distinct from the more commonly used 3-carbaldehyde isomer . This compound is the appropriate choice for synthetic sequences where the desired transformation requires a site-selective reaction at the 5-position, such as for the preparation of 5-acylindoles or other C5-functionalized indole derivatives .

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